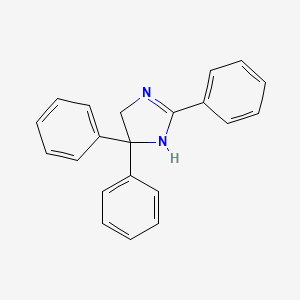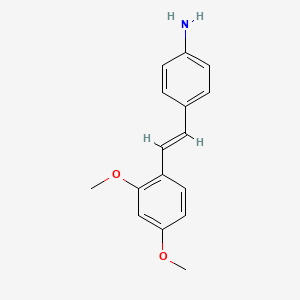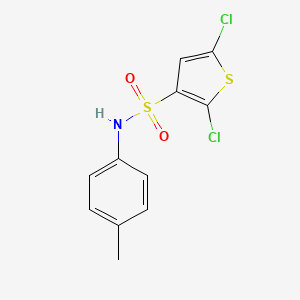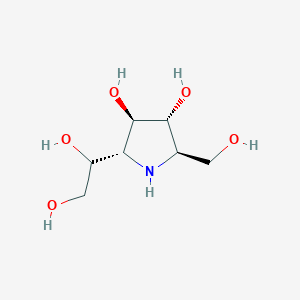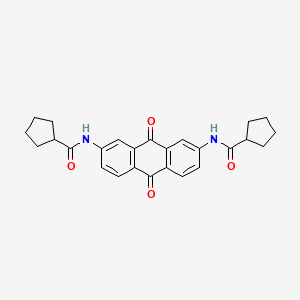
2,7-Bis(cyclopentanecarbonamido)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(cyclopentanecarbonamido)anthraquinone est un composé organique synthétique qui appartient à la famille des anthraquinones. Les anthraquinones sont connues pour leurs diverses activités biologiques et leurs applications dans divers domaines, notamment la médecine et l'industrie. Ce composé est caractérisé par la présence de deux groupes cyclopentanecarbonamido liés au noyau d'anthraquinone aux positions 2 et 7.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 2,7-Bis(cyclopentanecarbonamido)anthraquinone implique généralement l'acétylation de la 2,7-diaminoanthraquinone. Les conditions de réaction impliquent souvent l'utilisation de chlorure d'acétyle comme agent acétylant
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées. l'approche générale implique une synthèse à grande échelle utilisant des réactions d'acétylation similaires, avec un contrôle minutieux des conditions de réaction pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : 2,7-Bis(cyclopentanecarbonamido)anthraquinone subit diverses réactions chimiques, notamment :
Oxydation : Le noyau d'anthraquinone peut être oxydé pour former des quinones.
Réduction : Les réactions de réduction peuvent convertir la structure de quinone en hydroquinone.
Substitution : Les groupes amido peuvent participer à des réactions de substitution, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du groupe fonctionnel souhaité.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des quinones, tandis que la réduction produit des hydroquinones.
Applications de la recherche scientifique
This compound présente plusieurs applications de recherche scientifique :
Biologie : La capacité du composé à interagir avec les molécules biologiques le rend utile pour l'étude des processus cellulaires et le développement de nouveaux dosages biochimiques.
Industrie : La stabilité et la réactivité du composé le rendent adapté à une utilisation dans des procédés industriels, tels que la production de colorants et la synthèse de polymères.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec les protéines et les enzymes cellulaires. Il cible principalement les enzymes impliquées dans la réplication et la réparation de l'ADN, telles que les topoisomérases et les télomérases . En inhibant ces enzymes, le composé peut perturber la prolifération des cellules cancéreuses et induire l'apoptose.
Applications De Recherche Scientifique
2,7-Bis(cyclopentanecarbonamido)anthraquinone has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing new biochemical assays.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as dye production and polymer synthesis.
Mécanisme D'action
The mechanism of action of 2,7-Bis(cyclopentanecarbonamido)anthraquinone involves its interaction with cellular proteins and enzymes. It primarily targets enzymes involved in DNA replication and repair, such as topoisomerases and telomerases . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires :
2,7-Diaminoanthraquinone : Un précurseur dans la synthèse de 2,7-Bis(cyclopentanecarbonamido)anthraquinone.
1,4-Dibutylanthraquinone : Un autre dérivé d'anthraquinone avec des substituants différents, utilisé dans diverses applications chimiques.
Anthraquinones 7-substituées : Ces composés ont des substituants différents à la position 7, affectant leurs propriétés chimiques et biologiques.
Unicité : this compound est unique en raison de son schéma de substitution spécifique, qui améliore sa stabilité et sa réactivité. Cela le rend particulièrement précieux dans la recherche et les applications industrielles, où un contrôle précis des propriétés chimiques est essentiel.
Propriétés
Formule moléculaire |
C26H26N2O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N-[7-(cyclopentanecarbonylamino)-9,10-dioxoanthracen-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C26H26N2O4/c29-23-19-11-9-17(27-25(31)15-5-1-2-6-15)13-21(19)24(30)22-14-18(10-12-20(22)23)28-26(32)16-7-3-4-8-16/h9-16H,1-8H2,(H,27,31)(H,28,32) |
Clé InChI |
IYTIDEOSIOFBPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)C5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


